molecular formula C8H12O2 B1606141 1,2-Cyclopentanedione CAS No. 3008-40-0

1,2-Cyclopentanedione

Cat. No. B1606141
CAS RN: 3008-40-0
M. Wt: 140.18 g/mol
InChI Key: XZDMGEBEHZDGES-UHFFFAOYSA-N
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Description

1,2-Cyclopentanedione (1,2-CPD) is a cyclic diketone compound that has been studied extensively in recent years due to its potential applications in a variety of scientific fields. It is a colorless, volatile liquid at room temperature, and is soluble in a variety of organic solvents. Its structure consists of two cyclopentane rings connected by a double bond, with a ketone group at the center of the ring. 1,2-CPD has been found to have a wide range of applications, from drug synthesis to biochemistry and physiology.

Scientific Research Applications

  • Chemical Synthesis

    • 1,2-Cyclopentanedione is an organic compound with the formula (CH2)3(CO)2 . It was first prepared by base-induced condensation of diethylglutarate with diethyloxalate, followed by hydrolysis of the resulting diketodiester followed by decarboxylation .
    • The enol is predicted to be about 1-3 kcal/mol more stable than the diketo form . The enol structure has been confirmed by X-ray crystallography .
    • This compound is structurally related to 2-hydroxy-3-methyl-2-cyclopenten-1-one, also called cyclotene, which is a flavor additive .
  • Phytochemical Analysis

    • In a GC-MS analysis of the seeds of Momordica charantia, 1,2-Cyclopentanedione was identified as a major peak, covering almost 60% of the areas . The molecular weight of 1,2-Cyclopentanedione is estimated to be 98.11 .
  • Organometallic Chemistry

    • 1,2-Cyclopentanedione can be used in the synthesis of 1,2-disubstituted cyclopentadienes . These compounds play an important role in organometallic chemistry, particularly as ligands for transition metal compounds .
    • Metallocenes, which are metal complexes with cyclopentadienyl ligands, show high chemical inertness and stability, making them popular catalysts in a variety of organic transformations .
    • The development of synthetic pathways for the preparation of selectively 1,2-disubstituted cyclopentadienes and their conversion to a wide variety of metallocenes has been a focus of research .
  • Pharmaceutical and Food Industry

    • 1,2-Cyclopentanedione has been identified in the aqueous extracts of certain plants, such as Momordica charantia .
    • These extracts have been found to contain bioactive compounds like 1,2-Cyclopentanedione, which have strong antioxidant and anti-inflammatory properties .
    • These properties make 1,2-Cyclopentanedione valuable in various fields, ranging from pharmaceuticals to the food industry .
  • Mass Spectrometry

    • 1,2-Cyclopentanedione is often used in mass spectrometry studies . Its molecular weight of 98.0999 makes it a suitable compound for such analyses .
    • Mass spectrometry is a powerful analytical technique used to quantify known materials, to identify unknown compounds within a sample, and to elucidate the structure and chemical properties of different molecules .
  • Natural Compound Synthesis

    • 1,2-Cyclopentanedione has been shown to be an important fragment of several complex natural compounds such as juglorubine, daphnicyclidin, kinamycines, etc .
    • Substituted cyclopentadienes obtained from a biosource can serve as advanced building blocks for synthesis of more complex molecules .

properties

IUPAC Name

cyclopentane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c6-4-2-1-3-5(4)7/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIISBNCSMVCNIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60952490
Record name 1,2-Cyclopentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60952490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Cyclopentanedione

CAS RN

3008-40-0
Record name 1,2-Cyclopentanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3008-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Cyclopentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60952490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,490
Citations
JH Chung, SY Choi, JY Kim, DH Kim… - Journal of agricultural …, 2007 - ACS Publications
Activation of the redox-sensitive transcription factor, nuclear factor-kappa B (NF-κB), plays a central role in inflammation and aging processes by inducing pro-inflammatory genes. The …
Number of citations: 36 pubs.acs.org
CH Snyder, MJ Micklus - The Journal of Organic Chemistry, 1970 - ACS Publications
Model 720 chromatograph using a 20-ft column packed with 20% tris (cyanoethoxy) propane on 35/80 mesh Chromosorb P. The octatrienes were prepared by the dimerization of …
Number of citations: 9 pubs.acs.org
AR Kim, Y Zou, HS Kim, JS Choi… - Journal of pharmacy …, 2002 - academic.oup.com
It has been known that reactive oxygen and nitrogen species such as nitric oxide (NO), superoxide radical ( . O − 2 ) and their byproduct peroxynitrite (ONOO − ) induce cellular and …
Number of citations: 30 academic.oup.com
MSM Sidik, MHA Bakar, H Allal - Chemical Physics, 2022 - Elsevier
The corrosion inhibitive actions of a few potential organic molecules extracted from rice husk bio-oil, namely benzene-1,4-diol, 3-methyl-1,2-cyclopentanedione, and 2,6-…
Number of citations: 3 www.sciencedirect.com
N Tokura, I Shirai, T Sugahara - Bulletin of the Chemical Society of …, 1962 - journal.csj.jp
1, 2-Cyclopentanedione dioxime (II), 1, 2, 3-cyclohexanetrione trioxime (III) and 1, 3, 5-cyclohexanetrione trioxime (IV) were treated with reagents and exhibited different and …
Number of citations: 11 www.journal.csj.jp
DC Winn - 1978 - scholarworks.wm.edu
Reduction of 1, 2 cyclopentanedione with excess lithium aluminum hydride in tetrahydrofuran solvent gave cis-and trans-1, 2 cyclopentanediols and 2-hydroxycyclopentanone as …
Number of citations: 2 scholarworks.wm.edu
AK Samanta, P Pandey, B Bandyopadhyay… - Journal of Molecular …, 2011 - Elsevier
Mid-infrared spectra of 3-methyl-1,2-cyclopentanedione (3-MeCPD) have been recorded by isolating the molecule in a cold argon matrix (8 K) and also in CCl 4 solution at room …
Number of citations: 8 www.sciencedirect.com
A Paju, D Kostomarova, K Matkevitš, M Laos, T Pehk… - Tetrahedron, 2015 - Elsevier
Negishi cross-coupling of the silyl-protected 3-bromoenol of 1,2-cyclopentanedione with primary and secondary alkylzinc reagents using Pd-catalysts affords 3-alkyl substituted 1,2-…
Number of citations: 12 www.sciencedirect.com
F Ramirez, RJ Bellet - Journal of the American Chemical Society, 1954 - ACS Publications
The 2, 4-dinitrophenylosazones (DNPO’s) of: 1, 2-cyclobutanedione (Id), 1, 2-cyclopentanedione (lid), 1, 2-cyclohexane-dione (Hid), and 3, 3-dimethyl-1, 2-cyclohexanedione (IVd) have …
Number of citations: 19 pubs.acs.org
SY Choi, JH Chung, DH Kim, SW Chung, JY Kim… - … et Biophysica Acta (BBA …, 2007 - Elsevier
Peroxisome proliferator-activated receptors (PPARs) are members of the nuclear hormone receptor superfamily that plays a pivotal role in regulating inflammatory gene expression. The …
Number of citations: 16 www.sciencedirect.com

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